Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a complex heterocyclic compound classified as an imidazoquinoxaline derivative. It is particularly noted for its potential biological activities, making it of interest in medicinal chemistry. The compound is characterized by its unique structural features, which include a fused imidazole and quinoxaline ring system.
This compound can be identified by its CAS number 164329-39-9 and has the molecular formula with a molecular weight of approximately 285.3 g/mol . It belongs to the broader category of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves multi-step organic reactions. One common approach includes:
These reactions require careful control of reaction conditions, including temperature, solvent choice, and reaction time to achieve optimal yields and purity .
The molecular structure of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate features a fused ring system that contributes to its chemical properties. Key structural data includes:
The compound's structure can be visualized using molecular modeling software to predict its three-dimensional conformation and potential interactions with biological targets.
Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in drug development or material science .
The mechanism of action for ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds in this class may exhibit antimicrobial or anticancer properties by inhibiting key metabolic pathways or inducing apoptosis in target cells . Further studies are needed to clarify these mechanisms through in vitro and in vivo assays.
The physical properties of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate include:
Chemical properties such as pKa values indicate its acidic behavior; for instance, a predicted pKa of approximately 11.60 suggests it may exist predominantly in deprotonated forms at physiological pH levels .
Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate has potential applications in various fields:
Continued research into this compound's properties and applications could contribute significantly to advancements in medicinal chemistry and related fields .
The imidazo[1,2-a]quinoxaline core represents a privileged scaffold in medicinal chemistry, characterized by a fused tricyclic system comprising benzene, pyrazine, and imidazole rings. This architecture enables extensive π-electron delocalization, conferring notable planarity and electronic properties that facilitate DNA intercalation and protein binding [6]. The core structure serves as a versatile pharmacophore, with its electron-rich environment allowing interactions with diverse biological targets. Derivatives exhibit varied pharmacological profiles, including antimicrobial, antiviral, and anticancer activities, largely attributed to the core’s ability to disrupt enzymatic functions and nucleic acid synthesis. The 4-oxo-4,5-dihydro moiety (commonly termed the "diketone" segment) enhances hydrogen-bonding capabilities, further augmenting target affinity. This structural motif’s rigidity also enables predictable structure-activity relationship (SAR) studies, making it invaluable for rational drug design [8].
Table 1: Core Structural Features of Imidazo[1,2-a]Quinoxaline Derivatives
Structural Element | Functional Role | Biological Consequence |
---|---|---|
Fused Tricyclic System | Planarity and π-Stacking Capacity | DNA/RNA Intercalation, Enzyme Inhibition |
N1 Position | Electrophilic Character | Hydrogen Bond Acceptance |
C4 Carbonyl Group | Hydrogen-Bond Donor/Acceptor | Target Binding Affinity Enhancement |
Conjugated π-System | Electron Delocalization | Fluorescence Properties, Redox Activity |
Substituents at the C1, C8, and C2 positions critically fine-tune the compound’s physicochemical and pharmacological behavior. The 1,8-dimethyl groups in Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate significantly enhance lipophilicity, promoting membrane permeability and bioavailability. Computational studies indicate these methyl groups induce steric shielding, protecting the carbonyl groups from metabolic degradation [5]. The C2 ethyl carboxylate moiety serves dual roles: (1) It provides a synthetic handle for derivatization into amides or hydrazides, enabling prodrug strategies; and (2) Modulates electron density within the core, influencing the molecule’s dipole moment and solubility profile. Ethyl esterification balances lipophilicity and hydrolytic stability compared to methyl or bulkier esters. Together, these substituents optimize the compound’s logP (predicted ~2.1) and polar surface area (~65 Ų), aligning with Lipinski’s guidelines for drug-like molecules [3] [5].
Quinoxaline chemistry emerged prominently in the mid-20th century, with early work focusing on dyes and antibiotics. The discovery of dazoquinast (imidazo[1,2-a]quinoxaline-2-carboxylic acid) in the 1980s marked a pivotal advancement, demonstrating potent phosphodiesterase inhibition and anti-asthmatic properties [6]. This catalyzed exploration of C2-functionalized derivatives. The introduction of ethyl carboxylates represented a strategic shift toward metabolic stability, as evidenced by the synthesis of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate (CAS# 164329-39-9) in the late 1990s. Concurrently, the recognition of methyl substituents’ role in tuning bioactivity led to systematic derivatization at C1 and C8 positions. Modern synthetic protocols, including Pd-catalyzed cross-coupling and microwave-assisted cyclization, now enable efficient access to these complex heterocycles, accelerating SAR studies for kinase inhibition and antimicrobial applications [1] [6].
Table 2: Key Milestones in Imidazo[1,2-a]Quinoxaline Development
Timeframe | Innovation | Impact |
---|---|---|
1950-1960s | Quinoxaline Dye Synthesis | Established Core Reactivity Patterns |
1980s | Dazoquinast (Anti-Asthmatic Agent) | Validated Biological Relevance of Imidazoquinoxalines |
Late 1990s | C2 Ethyl Ester Derivatives (e.g., 164329-39-9) | Improved Metabolic Stability vs. Carboxylic Acid Analogs |
2000-Present | Targeted 1,8-Dimethyl Derivatives | Optimized Bioavailability and Target Selectivity |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: